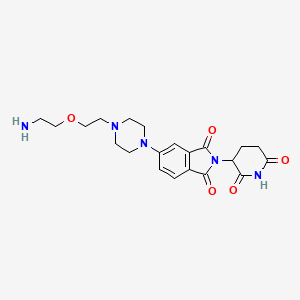
Thalidomide-Piperazine-PEG1-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-Piperazine-PEG1-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in the field of targeted protein degradation, where it plays a crucial role in selectively degrading target proteins by exploiting the intracellular ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-Piperazine-PEG1-NH2 is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide, Piperazine, and PEG1-NH2. The synthetic route typically involves the following steps:
Thalidomide Activation: Thalidomide is activated to form a reactive intermediate.
Piperazine Conjugation: The activated Thalidomide is then reacted with Piperazine to form a Thalidomide-Piperazine intermediate.
PEG1-NH2 Addition: Finally, PEG1-NH2 is conjugated to the Thalidomide-Piperazine intermediate to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Thalidomide-Piperazine-PEG1-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the Thalidomide moiety.
Reduction: Reduction reactions can also occur, affecting the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of Thalidomide, while substitution reactions may result in modified conjugates with different functional groups .
科学研究应用
Thalidomide-Piperazine-PEG1-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving the ubiquitin-proteasome system and protein homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
作用机制
The mechanism of action of Thalidomide-Piperazine-PEG1-NH2 involves its role as a ligand-linker conjugate in PROTAC technology. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the recruitment of target proteins to the ubiquitin-proteasome system. This leads to the selective degradation of the target proteins, thereby modulating their levels within the cell .
相似化合物的比较
Similar Compounds
Lenalidomide: Another Thalidomide derivative used in targeted protein degradation.
Pomalidomide: Similar to Lenalidomide, used in the treatment of multiple myeloma.
dBET1: A PROTAC molecule that targets BET proteins for degradation.
Uniqueness
Thalidomide-Piperazine-PEG1-NH2 is unique due to its specific structure that incorporates a Thalidomide-based cereblon ligand and a PEG1-NH2 linker. This unique structure allows it to effectively participate in PROTAC technology, making it a valuable tool in targeted protein degradation research .
属性
分子式 |
C21H27N5O5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
5-[4-[2-(2-aminoethoxy)ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H27N5O5/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28/h1-2,13,17H,3-12,22H2,(H,23,27,28) |
InChI 键 |
RIUULQPSGWRWMY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


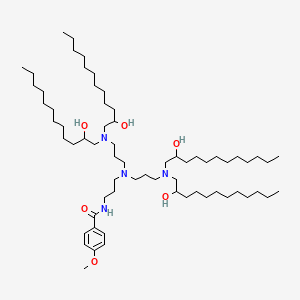


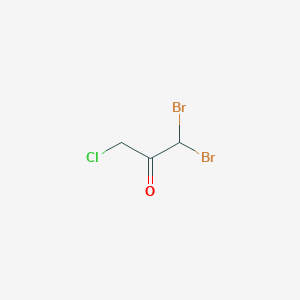
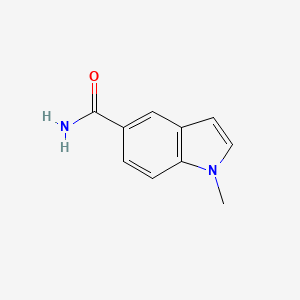

![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)

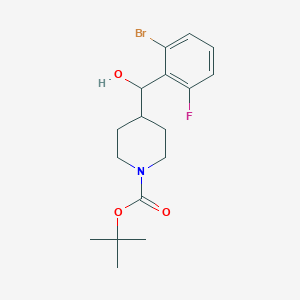
amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

